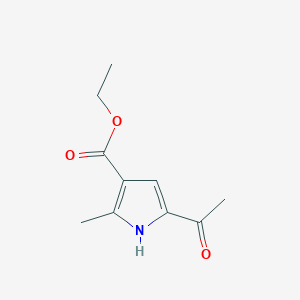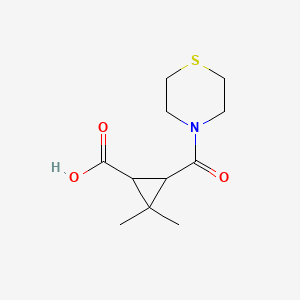![molecular formula C21H24N4O6 B1326868 ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid CAS No. 1142205-55-7](/img/structure/B1326868.png)
((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to the one has been explored in the literature. Specifically, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been reported. These compounds are synthesized from L- or D-serine and dimethyl-D-malate. The process involves acylation with 3-methoxyphenylacetyl chloride, followed by hydrogenolysis of the benzyl ester. Subsequent treatment with oxalyl chloride and aluminum chloride led to an unexpected tricyclic product, indicating a complex reaction pathway that could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been studied using single crystal X-ray diffraction. These studies have confirmed the structures of novel piperazine derivatives with a 4-methoxyphenyl group as part of the molecule. The piperazine ring in these structures adopts a chair conformation, which is a common and stable conformation for such rings. This information is crucial for understanding the three-dimensional arrangement of atoms in similar compounds and can provide insights into the molecular structure of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the literature does provide insights into the reactivity of similar molecules. The computational density functional theory (DFT) calculations carried out on related compounds have shed light on reactive sites for electrophilic and nucleophilic attacks. This information is valuable for predicting the chemical behavior of the compound and understanding its potential reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been partially characterized through crystallography and computational studies. The intermolecular hydrogen bonds of the type C—H…O contribute to the crystal packing of these compounds, which could be indicative of the solubility and stability properties of similar compounds. The Hirshfeld surface analysis reveals the nature of intermolecular contacts, and the fingerprint plot provides information about the percentage contribution of different interactions, with H…H interactions having a major contribution. These findings are important for understanding the physical properties such as melting point, solubility, and crystal habit, which could be extrapolated to the compound .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : The synthesis of novel derivatives, including those with structural similarities to the specified compound, has been reported, with a focus on their potential antimicrobial activities. For instance, some studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy, highlighting the relevance of such compounds in addressing microbial resistance (Fandaklı et al., 2012; Menteşe et al., 2013).
Key Intermediate Synthesis for Posaconazole : The synthesis of key intermediates for antifungal agents like posaconazole has been explored, utilizing compounds with structural features similar to the specified compound. Such studies contribute to the development of efficient synthesis routes for medically important drugs (Wang Xu-heng, 2013).
Reaction Kinetics and Mechanisms : Research has also delved into the kinetics and mechanisms of reactions involving phenyl and nitrophenyl derivatives, contributing to a deeper understanding of their chemical behaviors and potential applications in synthetic chemistry (Castro et al., 2001).
In Vitro Biological Activities : Some studies have synthesized compounds with similar structural motifs to investigate their biological activities, including tocolytic (inhibition of uterine contractions) and antimicrobial effects. This research contributes to the discovery of new therapeutic agents (Lucky & Omonkhelin, 2009; Bektaş et al., 2007).
Receptor Binding Studies : The synthesis and evaluation of derivatives for binding to serotonin receptors have been performed, aiming to develop new ligands for neurological research and potential therapeutic applications (Salerno et al., 2004).
Propiedades
IUPAC Name |
2-(4-methoxy-N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-31-19-8-6-17(7-9-19)24(15-21(27)28)14-20(26)23-12-10-22(11-13-23)16-2-4-18(5-3-16)25(29)30/h2-9H,10-15H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPADTZCKBMPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)


![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326828.png)
![((4-Methoxyphenyl){2-[(4-methylpiperazin-1-YL)-amino]-2-oxoethyl}amino)acetic acid](/img/structure/B1326830.png)